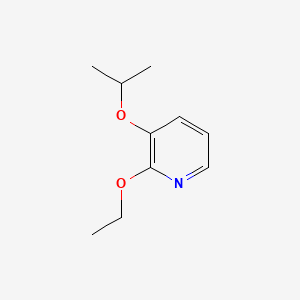

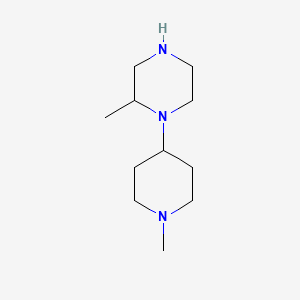

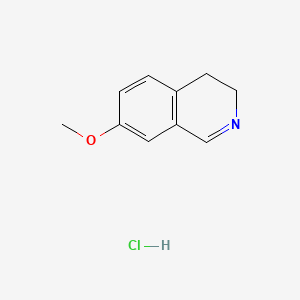

![molecular formula C8H10BNO2 B581018 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1093644-03-1](/img/structure/B581018.png)

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is a type of organoboron compound. Organoboron compounds are recognized for their potent pharmacological activities, including anticancer potential . They are used in a wide range of applications in chemistry, energy research, materials science, and life sciences .

Synthesis Analysis

The synthesis of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process is efficient and can be used to synthesize a series of compounds .Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is characterized by the presence of a boron atom, which contributes to its unique electron deficiency and coordination property . This structure is key to its wide range of applications and its potential as a pharmaceutical agent .Chemical Reactions Analysis

Organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed in a radical approach .科学的研究の応用

Inhibitor of Mycobacterium Tuberculosis Leucyl-tRNA Synthetase : This compound has been identified as a potent and specific inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). LeuRS is an enzyme vital for protein synthesis in bacteria, and its inhibition can lead to effective antibacterial activity, particularly against tuberculosis

.

Solid-State NMR Analysis : It has been the subject of solid-state nuclear magnetic resonance (NMR) analysis. Solid-state NMR is a powerful technique used to study the structure of crystalline and amorphous solids, providing insights into the molecular structure and properties of pharmaceutical compounds

.

将来の方向性

The future of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” looks promising. They are being explored for their potential as therapeutic agents, especially in the field of anticancer research . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for pharmaceutical applications .

特性

IUPAC Name |

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBFETVOAAGXSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

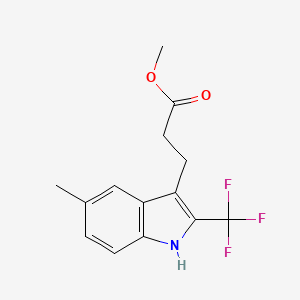

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)

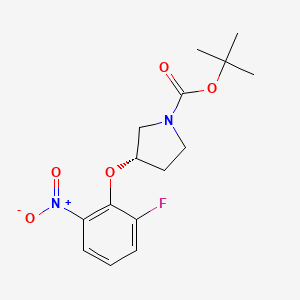

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

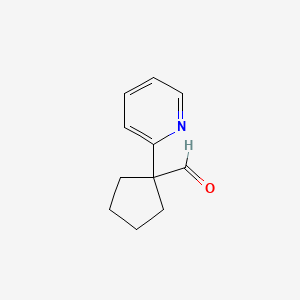

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)